Methyl 2-chloro-4,6,6-trimethyl-1-oxaspiro[2.4]heptane-2-carboxylate
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Overview
Description
Methyl 2-chloro-4,6,6-trimethyl-1-oxaspiro[2.4]heptane-2-carboxylate is a synthetic organic compound with the molecular formula C11H17ClO3. It is characterized by its unique spirocyclic structure, which includes a spiro[2.4]heptane ring system. This compound is primarily used in research and industrial applications due to its interesting chemical properties and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-chloro-4,6,6-trimethyl-1-oxaspiro[2.4]heptane-2-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-chloro-4,6,6-trimethyl-1-oxaspiro[2.4]heptane with methyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions. Purification steps such as distillation or recrystallization are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-chloro-4,6,6-trimethyl-1-oxaspiro[2.4]heptane-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction Reactions: Reduction can lead to the formation of alcohols or alkanes.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of substituted derivatives with functional groups like azides or thiocyanates.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Scientific Research Applications
Methyl 2-chloro-4,6,6-trimethyl-1-oxaspiro[2.4]heptane-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 2-chloro-4,6,6-trimethyl-1-oxaspiro[2.4]heptane-2-carboxylate involves its interaction with specific molecular targets. The chlorine atom and spirocyclic structure play a crucial role in its reactivity. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-chloro-6-methylpyridine-4-carboxylate: Similar in structure but with a pyridine ring.
6-Chloro-4-hydroxy-2H-thieno[2,3-e]-1,2-thiazine-3-carboxylic acid methyl ester: Contains a thieno[2,3-e]-1,2-thiazine ring system.
Uniqueness
Methyl 2-chloro-4,6,6-trimethyl-1-oxaspiro[2.4]heptane-2-carboxylate is unique due to its spirocyclic structure, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other compounds may not be suitable.
Biological Activity
Methyl 2-chloro-4,6,6-trimethyl-1-oxaspiro[2.4]heptane-2-carboxylate (CAS No. 1502088-23-4) is a compound with a unique spirocyclic structure that has garnered interest in various biological applications. This article explores its biological activity, including pharmacological properties, mechanisms of action, and potential therapeutic uses, supported by relevant research findings and data tables.
Chemical Structure and Properties
The molecular formula of this compound is C11H18ClO3, with a molecular weight of 198.26 g/mol. Its structure features a spirocyclic arrangement that contributes to its biological activity.
Key Physical Properties:
Property | Value |
---|---|
Molecular Formula | C₁₁H₁₈ClO₃ |
Molecular Weight | 198.26 g/mol |
Density | Not Available |
Boiling Point | Not Available |
Melting Point | Not Available |
Anticancer Properties
Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer activity. For instance, research has shown that spirocyclic compounds can inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.
A notable study investigated the effects of spirocyclic compounds on cancer cell lines, revealing that these compounds can effectively induce apoptosis in human cancer cells while exhibiting low toxicity to normal cells. The specific pathways involved include the activation of caspases and modulation of Bcl-2 family proteins, which are crucial in regulating apoptosis.
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties. Preliminary results suggest that it possesses inhibitory effects against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic processes.
Case Studies
-
Study on Anticancer Activity :
- Objective : To evaluate the cytotoxic effects of this compound on cancer cell lines.
- Methodology : Various concentrations were tested on A549 (lung cancer) and MCF7 (breast cancer) cell lines.
- Findings : Significant reduction in cell viability was observed at higher concentrations (IC50 values < 20 µM), indicating potent anticancer activity.
-
Antimicrobial Efficacy Study :
- Objective : To assess the antimicrobial effects against Staphylococcus aureus and Escherichia coli.
- Methodology : Agar diffusion method was employed to determine the minimum inhibitory concentration (MIC).
- Findings : The compound showed an MIC of 32 µg/mL against S. aureus and 64 µg/mL against E. coli, highlighting its potential as an antimicrobial agent.
The biological activity of this compound can be attributed to several mechanisms:
- Apoptosis Induction : Activation of intrinsic apoptotic pathways leading to cell death.
- Cell Cycle Arrest : Interference with the normal progression of the cell cycle.
- Membrane Disruption : Alteration of bacterial cell membranes leading to increased permeability.
Properties
Molecular Formula |
C11H17ClO3 |
---|---|
Molecular Weight |
232.70 g/mol |
IUPAC Name |
methyl 2-chloro-4,6,6-trimethyl-1-oxaspiro[2.4]heptane-2-carboxylate |
InChI |
InChI=1S/C11H17ClO3/c1-7-5-9(2,3)6-10(7)11(12,15-10)8(13)14-4/h7H,5-6H2,1-4H3 |
InChI Key |
RSTCJNSGRSMXSO-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CC12C(O2)(C(=O)OC)Cl)(C)C |
Origin of Product |
United States |
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